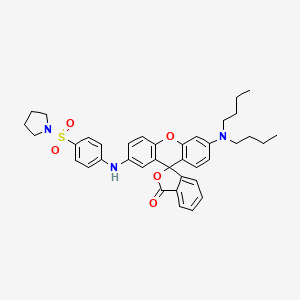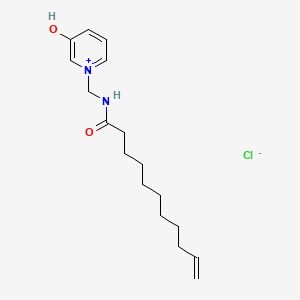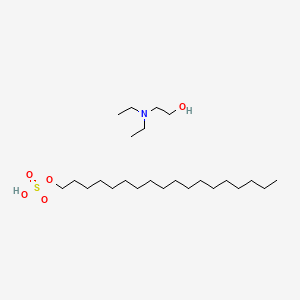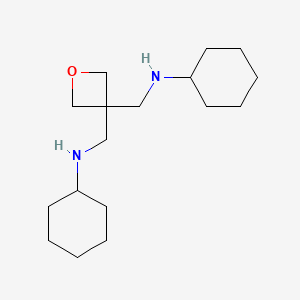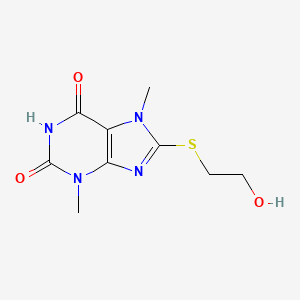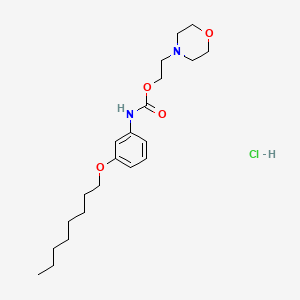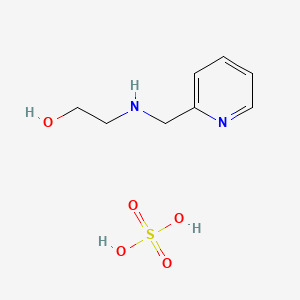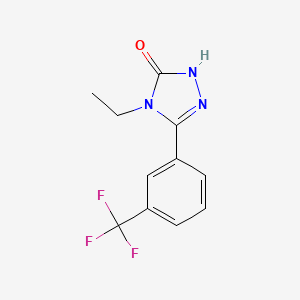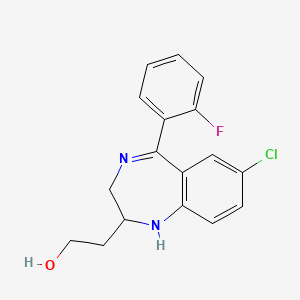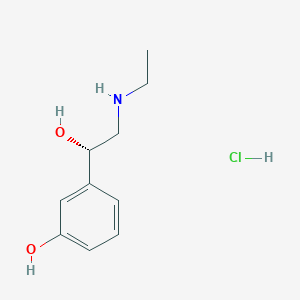
Etilefrine hydrochloride, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etilefrine hydrochloride, (S)- is a cardiac stimulant used primarily as an antihypotensive agent. It belongs to the class of sympathomimetic amines and is used in treating orthostatic hypotension of neurological, cardiovascular, endocrine, or metabolic origin . This compound increases cardiac output, stroke volume, venous return, and blood pressure, suggesting stimulation of both α and β adrenergic receptors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of etilefrine hydrochloride involves several steps:
Addition of alpha-bromo-m-hydroxyacetophenone to a solvent: This is followed by stirring and dissolving, then adding N-ethylbenzylamine at a temperature of 10-20°C. The mixture undergoes a heat preservation reaction for 3-6 hours.
Hydrochloric acid solution: This is added to regulate the pH value to 0.5-1.5, and the mixture is cooled to 10°C or below. The product, alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride, is separated and washed.
Catalytic hydrogenation reaction: The alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride is added to an alcohol solvent and heated until dissolution. A catalyst is added, and the mixture is replaced with nitrogen before introducing hydrogen. The reaction is carried out for 12-24 hours at a relative pressure of not greater than 0.05MPa and at a temperature of 30-40°C.
Industrial Production Methods
The industrial production of etilefrine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield, low production cost, and minimal environmental pollution .
Análisis De Reacciones Químicas
Types of Reactions
Etilefrine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Etilefrine hydrochloride has several scientific research applications:
Mecanismo De Acción
Etilefrine hydrochloride acts as a direct-acting sympathomimetic agent by binding to and activating specific adrenergic receptors in the sympathetic nervous system. It primarily interacts with β1 and α1 adrenergic receptors, leading to increased cardiac output, stroke volume, and blood pressure . The compound’s effects are mediated through the activation of these receptors, which results in increased heart rate and vasoconstriction .
Comparación Con Compuestos Similares
Similar Compounds
Phenylephrine: Another sympathomimetic amine used as a decongestant and vasopressor.
Ephedrine: A sympathomimetic amine used to prevent low blood pressure during spinal anesthesia.
Pseudoephedrine: A sympathomimetic amine used as a decongestant.
Uniqueness
Etilefrine hydrochloride is unique in its higher affinity for β1 adrenergic receptors compared to β2 adrenergic receptors, making it particularly effective in increasing cardiac output and blood pressure . This specificity distinguishes it from other similar compounds, which may have broader or different receptor affinities.
Propiedades
Número CAS |
95670-87-4 |
|---|---|
Fórmula molecular |
C10H16ClNO2 |
Peso molecular |
217.69 g/mol |
Nombre IUPAC |
3-[(1S)-2-(ethylamino)-1-hydroxyethyl]phenol;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,10-13H,2,7H2,1H3;1H/t10-;/m1./s1 |
Clave InChI |
KTNROWWHOBZQGK-HNCPQSOCSA-N |
SMILES isomérico |
CCNC[C@H](C1=CC(=CC=C1)O)O.Cl |
SMILES canónico |
CCNCC(C1=CC(=CC=C1)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


